molecular formula C19H21NO5S2 B2574161 Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 712320-08-6

Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2574161
CAS No.: 712320-08-6
M. Wt: 407.5
InChI Key: NTSWNYDRPAPXNM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a phenylsulfonyl acetamido substituent at the 2-position and an ethyl ester group at the 3-position. The phenylsulfonyl group confers unique electronic and steric properties, distinguishing it from analogs with other substituents like cyano, morpholine, or fluorophenoxy groups.

Properties

IUPAC Name

ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-2-25-19(22)17-14-10-6-7-11-15(14)26-18(17)20-16(21)12-27(23,24)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSWNYDRPAPXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C13H17NO3S
  • Molar Mass : 267.34 g/mol
  • Density : 1.253 g/cm³ (predicted)
  • Melting Point : 119-120 °C
  • Boiling Point : 492.9 °C (predicted)
  • pKa : 14.33 (predicted)
  • Hazard Class : Irritant

The compound's biological activity is primarily attributed to its interaction with various cellular pathways. Notably, it has been identified as a potential apoptosis-inducing agent in cancer cells, which suggests it may play a role in cancer therapy by promoting programmed cell death.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound against several cancer cell lines. The following table summarizes the IC50 values for different derivatives related to this compound:

Compound DerivativeIC50 (μM)Activity Level
Compound A23.2High
Compound B49.9High
Compound C52.9Moderate
Compound D95.9Moderate
Compound E>100Low

These findings indicate that certain derivatives of the compound exhibit significant cytotoxicity against cancer cells, with IC50 values ranging from low to moderate levels.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has shown promise in neuropharmacology. It has been investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A study examined the effects of this compound on neurodegenerative models. The results indicated that treatment with this compound led to:

  • Reduced oxidative stress markers.
  • Improved cognitive function in animal models.
  • Enhanced survival rates in neurotoxic conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tetrahydrobenzo[b]thiophene scaffold is common among these compounds, but substituents at the 2-position (acetamido derivatives) and 3-position (ester or nitrile groups) dictate their chemical and biological profiles. Key analogs include:

Compound Name Substituent at 2-Position Substituent at 3-Position Key Functional Groups Reference ID
Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target) Phenylsulfonyl acetamido Ethyl ester Sulfonyl, ester -
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetamido Ethyl ester Cyano, ester
Ethyl 2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5a) Morpholinoacetamido Ethyl ester Morpholine, ester
Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Fluorophenoxy acetamido Ethyl ester Fluorophenoxy, ester
EU1794-29: Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Thiazolidinone-linked acetamido Ethyl ester Thiazolidinone, ester

Key Observations :

  • Electron-Withdrawing vs.
  • Bioisosteric Replacements: The cyano group in cyanoacetamido derivatives serves as a bioisostere for sulfonyl groups, offering distinct electronic profiles that may alter receptor affinity or metabolic stability.
Physicochemical Properties
  • Molecular Weight: The target compound (MW ~445 g/mol) is heavier than fluorophenoxy (MW 377 g/mol ) or cyano analogs (MW ~350 g/mol ), which may impact bioavailability.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The synthesis typically involves refluxing the precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with benzenesulfonyl chloride in absolute ethanol for 4 hours under controlled temperature. Solvents like DMF or DMSO are preferred for their solvation efficiency, and reactions are monitored via TLC. Purification involves filtration, washing with ethanol, and recrystallization to achieve yields of ~65% . For reproducibility, ensure inert conditions (e.g., nitrogen atmosphere) and stoichiometric control of reagents to minimize side products .

Q. How can HPLC and NMR spectroscopy confirm the purity and structure of the compound?

  • HPLC : Use a C18 column with a gradient mobile phase (e.g., MeCN:H₂O) to assess purity. A single peak with >95% area under the curve indicates high purity. Retention time consistency across batches validates reproducibility .
  • NMR : ¹H and ¹³C NMR spectra should match predicted chemical shifts. For example, the ethyl ester group typically appears as a triplet at δ ~1.35 ppm (CH₃) and a quartet at δ ~4.27 ppm (CH₂). Sulfonamide protons may show broad singlets at δ ~5.98 ppm .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Begin with enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. For antibacterial activity, perform broth microdilution assays (MIC determination) against Gram-positive and Gram-negative strains. Cell viability assays (e.g., MTT) in cancer cell lines can screen for cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalysis : Explore mild catalysts (e.g., DMAP) to accelerate sulfonamide bond formation.
  • Temperature control : Use microwave-assisted synthesis for rapid, uniform heating to reduce decomposition .
  • Workflow : Employ Design of Experiments (DoE) to model interactions between variables (e.g., temperature, solvent ratio) .

Q. What strategies resolve discrepancies in biological activity data between batches?

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride).
  • Bioassay controls : Include reference standards (e.g., known enzyme inhibitors) to validate assay conditions.
  • Crystallography : Compare crystal structures of active vs. inactive batches to detect conformational differences .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Target selection : Prioritize receptors with structural homology to known benzo[b]thiophene targets (e.g., NMDARs, acetylcholinesterase).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses with mutagenesis or binding affinity assays (e.g., SPR).
  • Pharmacophore analysis : Identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) using PyMOL .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the ethyl ester with a methyl or tert-butyl group to improve metabolic stability.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., phosphate esters) for enhanced solubility.
  • SAR studies : Synthesize analogs with variations in the sulfonamide or tetrahydrobenzo[b]thiophene moieties and compare logP, solubility, and IC₅₀ values .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Dose-response curves : Ensure assays cover a wide concentration range (e.g., 0.1–100 µM) to capture IC₅₀ variability.
  • Cell line validation : Use STR profiling to confirm cell line identity and check for mycoplasma contamination.
  • Mechanistic follow-up : Perform RNA-seq or proteomics to identify differential pathway activation (e.g., apoptosis vs. necrosis) .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced degradation : Expose the compound to acidic, basic, oxidative, and thermal stress. Monitor degradation via HPLC-MS.
  • Plasma stability : Incubate with human plasma at 37°C and quantify remaining compound over 24 hours using LC-MS/MS .

Comparative and Structural Analysis

Q. How does this compound compare to structurally similar thiophene derivatives in bioactivity?

  • Activity cliffs : Compare IC₅₀ values of analogs (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives) to identify critical substituents.
  • 3D-QSAR : Build CoMFA or CoMSIA models to correlate structural features (e.g., sulfonamide orientation) with activity .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/DCM). Resolve the structure to determine bond lengths, angles, and packing interactions.
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism .

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